molecular formula C15H19N3O4 B052330 (R)-imazamox CAS No. 221298-64-2

(R)-imazamox

Cat. No. B052330
CAS RN: 221298-64-2
M. Wt: 305.33 g/mol
InChI Key: NUPJIGQFXCQJBK-OAHLLOKOSA-N
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Description

It is a potent and selective agonist for both the 5-HT 2B and 5-HT 2C serotonin receptor subtypes, with good selectivity over the closely related 5-HT 2A subtype, and little or no affinity at other receptors . This compound has significant applications in scientific research, particularly in the study of serotonin receptors and their roles in various physiological and pathological processes.

Scientific Research Applications

Ro 60-0175 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the reactivity and selectivity of serotonin receptor agonists.

    Biology: Employed in studies investigating the role of serotonin receptors in various biological processes, including mood regulation, appetite control, and circadian rhythms.

    Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and substance abuse disorders.

    Industry: Utilized in the development of new drugs targeting serotonin receptors, as well as in the production of research chemicals for academic and pharmaceutical research.

Mechanism of Action

Ro 60-0175 exerts its effects by acting as a potent and selective agonist for the 5-HT 2B and 5-HT 2C serotonin receptor subtypes . Upon binding to these receptors, Ro 60-0175 activates intracellular signaling pathways that modulate neurotransmitter release and neuronal activity. The activation of 5-HT 2C receptors, in particular, has been shown to influence mood, appetite, and stress responses. The compound’s selectivity for 5-HT 2C over 5-HT 2A receptors is crucial for its therapeutic potential, as it reduces the risk of side effects associated with 5-HT 2A receptor activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 60-0175 involves several steps, starting from commercially available starting materials. The key steps include:

    Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Introduction of the chloro and fluoro substituents: These substituents are introduced through electrophilic aromatic substitution reactions. Chlorination and fluorination reagents, such as thionyl chloride and fluorine gas, are used under controlled conditions to achieve the desired substitution pattern.

    Formation of the propanamine side chain: This involves the alkylation of the indole nitrogen with a suitable alkyl halide, followed by reduction to form the amine.

Industrial Production Methods

Industrial production of Ro 60-0175 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the indole formation and substitution steps, as well as the use of high-pressure hydrogenation for the reduction steps. The process is designed to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ro 60-0175 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This typically leads to the formation of carboxylic acid derivatives.

    Reduction: Reduction of Ro 60-0175 can be achieved using hydrogen gas in the presence of a palladium catalyst. This results in the formation of the corresponding amine.

    Substitution: The chloro and fluoro substituents on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ro 60-0175 is unique in its high selectivity for 5-HT 2C receptors compared to other serotonin receptor agonists. Similar compounds include:

    AL-34662: Another selective 5-HT 2C receptor agonist with similar applications in research and potential therapeutic uses.

    AL-38022A: A compound with high affinity for 5-HT 2C receptors, used in studies of serotonin receptor function.

    Ro60-0213: A related compound with selectivity for 5-HT 2C receptors, used in pharmacological research.

    VER-3323:

    YM-348: Another 5-HT 2C receptor agonist with similar properties and research applications.

Ro 60-0175 stands out due to its well-documented selectivity and efficacy in modulating serotonin receptor activity, making it a valuable tool in both basic and applied research.

properties

IUPAC Name

5-(methoxymethyl)-2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPJIGQFXCQJBK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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